Cas no 5657-70-5 (1-Methylpiperidine-3-carboxylic Acid)

1-Methylpiperidine-3-carboxylic acid is a heterocyclic organic compound featuring both a carboxylic acid functional group and a methyl-substituted piperidine ring. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying pharmacokinetic properties or enhancing molecular interactions. The compound’s rigid piperidine scaffold contributes to conformational stability, while the carboxylic acid group allows for further derivatization, such as amide formation or salt preparation. Its balanced lipophilicity and polarity improve solubility profiles in various formulations. The product is typically supplied with high purity, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and oxidation.
1-Methylpiperidine-3-carboxylic Acid structure
5657-70-5 structure
商品名:1-Methylpiperidine-3-carboxylic Acid
CAS番号:5657-70-5
MF:C7H13NO2
メガワット:143.1836
MDL:MFCD08059558
CID:945570
PubChem ID:2736937

1-Methylpiperidine-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1-Methylpiperidine-3-carboxylic acid
    • 1-Methyl-piperidine-3-carboxylic acid
    • 1-methyl-3-piperidinecarboxylic acid
    • 1-methylnipecotic acid
    • 1-methylnipecotoic acid
    • 3-Carboxy-1-methylpiperidine
    • N-methyl-3-piperidincarboxylic acid
    • N-methylpiperidine-3-carboxylic acid
    • N-Methylnipecotic acid
    • 3-Piperidinecarboxylic acid, 1-methyl-
    • (R)-1-Methylpiperidine-3-carboxylic acid
    • 1-n-methylnipecotic acid
    • N-Methyltetrahydronicotinsaure
    • (+/-)-N-methylnipecotic acid
    • AYIXGVABNMIOLK-UHFFFAOYSA-N
    • SBB085537
    • 3-Piperidinecarboxylicacid,1-methyl
    • SY081587
    • CS-0052422
    • CHEMBL2448881
    • BB 0220140
    • MFCD19229999
    • EN300-57589
    • SY099416
    • AKOS016341094
    • PS-5488
    • SB13692
    • 1-Methylpiperidine-3-carboxylicacid
    • SB13693
    • PB20225
    • 1-methylpiperidine-3-carboxylic acid, AldrichCPR
    • SY099415
    • AM807082
    • DTXSID90371716
    • DTXSID00902717
    • A869900
    • F2191-0172
    • MFCD13181570
    • MFCD08059558
    • SCHEMBL689749
    • J-505007
    • 5657-70-5
    • AKOS003658224
    • FT-0766947
    • NoName_3266
    • SCHEMBL9436046
    • DB-072159
    • 1-methylpiperidine-3-carboxylate
    • ALBB-013478
    • 1-methylpiperidin-1-ium-3-carboxylate
    • DTXCID60322750
    • 3-Piperidinecarboxylic acid, 1-methyl-, hydrochloride
    • 1-Methylpiperidine-3-carboxylic Acid
    • MDL: MFCD08059558
    • インチ: 1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
    • InChIKey: AYIXGVABNMIOLK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 143.09500
  • どういたいしつりょう: 143.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • 疎水性パラメータ計算基準値(XlogP): -2

じっけんとくせい

  • 密度みつど: 1.103
  • ふってん: 246 ºC
  • フラッシュポイント: 103 ºC
  • 屈折率: 1.488
  • PSA: 40.54000
  • LogP: 0.35070

1-Methylpiperidine-3-carboxylic Acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

1-Methylpiperidine-3-carboxylic Acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methylpiperidine-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02910-1G
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
1g
¥ 264.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02910-10G
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
10g
¥ 1,669.00 2023-04-07
eNovation Chemicals LLC
D495253-25G
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
25g
$535 2024-05-23
abcr
AB246755-10g
1-Methylpiperidine-3-carboxylic acid; .
5657-70-5
10g
€399.70 2025-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02910-50G
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
50g
¥ 5,438.00 2023-04-07
Chemenu
CM108221-5g
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
5g
$155 2023-03-07
Life Chemicals
F2191-0172-0.5g
1-Methylpiperidine-3-carboxylic acid
5657-70-5 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F2191-0172-5g
1-Methylpiperidine-3-carboxylic acid
5657-70-5 95%+
5g
$60.0 2023-09-06
eNovation Chemicals LLC
D495253-5G
1-methylpiperidine-3-carboxylic acid
5657-70-5 97%
5g
$150 2024-05-23
Apollo Scientific
OR5741-250mg
1-Methylpiperidine-3-carboxylic acid
5657-70-5
250mg
£35.00 2025-02-20

1-Methylpiperidine-3-carboxylic Acidに関する追加情報

Introduction to 1-Methylpiperidine-3-carboxylic Acid (CAS No. 5657-70-5)

1-Methylpiperidine-3-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 5657-70-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and its potential applications in drug development, particularly in the design of novel bioactive molecules. The compound belongs to the piperidine class, which is renowned for its prevalence in biologically active natural products and synthetic drugs, making 1-Methylpiperidine-3-carboxylic Acid a valuable building block for medicinal chemists.

The structural motif of 1-Methylpiperidine-3-carboxylic Acid consists of a six-membered nitrogen-containing ring substituted with a methyl group at the 1-position and a carboxylic acid functional group at the 3-position. This configuration imparts unique electronic and steric properties to the molecule, enabling it to interact with biological targets in specific ways. The presence of both the nitrogen atom and the carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, and 1-Methylpiperidine-3-carboxylic Acid has emerged as a key intermediate in this context.

One of the most compelling aspects of 1-Methylpiperidine-3-carboxylic Acid is its role in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, piperidine-based scaffolds have been extensively studied for their applications in central nervous system (CNS) drug discovery. The structural features of 1-Methylpiperidine-3-carboxylic Acid make it an attractive precursor for developing compounds with potential antidepressant, antipsychotic, and anxiolytic properties. Recent studies have highlighted its utility in constructing novel ligands that interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for regulating mood and cognitive functions.

In addition to its applications in CNS drug development, 1-Methylpiperidine-3-carboxylic Acid has also been explored in other therapeutic domains. Researchers have investigated its use as a building block for antiviral and anticancer agents. The nitrogen-containing ring of 1-Methylpiperidine-3-carboxylic Acid can be incorporated into molecules designed to inhibit viral proteases or interfere with cancer cell proliferation pathways. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in viral replication, highlighting their potential as lead compounds for antiviral therapies.

The synthesis of 1-Methylpiperidine-3-carboxylic Acid typically involves multi-step organic reactions that exploit its reactive functional groups. The carboxylic acid group can be used for esterification or amidation reactions, while the nitrogen atom provides opportunities for further derivatization through alkylation or condensation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications. Modern techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to enhance yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

The pharmacological evaluation of derivatives derived from 1-Methylpiperidine-3-carboxylic Acid has been a focus of numerous research endeavors. Computational modeling and high-throughput screening (HTS) techniques have been instrumental in identifying novel lead compounds with improved pharmacokinetic profiles and reduced side effects. These approaches have accelerated the discovery process by allowing researchers to rapidly assess the binding affinity and selectivity of candidate molecules against biological targets. The integration of machine learning algorithms into drug discovery pipelines has further enhanced the efficiency of identifying promising candidates derived from 1-Methylpiperidine-3-carboxylic Acid, paving the way for faster development cycles.

Recent breakthroughs in understanding the molecular mechanisms underlying various diseases have underscored the importance of structurally diverse pharmacophores like 1-Methylpiperidine-3-carboxylic Acid. By leveraging its unique structural features, researchers can design molecules that modulate specific biological pathways with high precision. For instance, studies have demonstrated that piperidine derivatives can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This capability opens up new avenues for developing treatments targeting GPCR-related disorders without causing off-target effects.

The versatility of 1-Methylpiperidine-3-carboxylic Acid extends beyond its role as an intermediate in drug synthesis; it also finds applications in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it useful for developing novel catalysts or sensors. In chemical biology research, derivatives of this compound have been employed to probe protein-protein interactions and enzyme mechanisms, providing insights into fundamental biological processes at the molecular level.

As our understanding of complex biological systems continues to evolve, the demand for innovative molecular tools like 1-Methylpiperidine-3-carboxylic Acid is expected to grow. Ongoing research efforts are focused on expanding its applications through interdisciplinary collaborations between chemists, biologists, and pharmacologists. By combining traditional synthetic approaches with cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are poised to unlock new therapeutic possibilities derived from this versatile compound.

In conclusion,1-Methylpiperidine-3-carboxylic Acid (CAS No. 5657-70-5) represents a cornerstone in modern pharmaceutical chemistry due to its structural versatility and broad range of applications. Its role as a key intermediate in drug development underscores its importance in addressing unmet medical needs across various therapeutic areas. As research progresses and new methodologies emerge,1-Methylpiperidine-3-carboxylic Acid will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry and chemical biology.

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